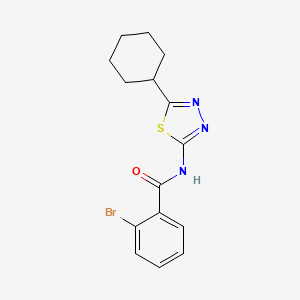![molecular formula C17H20N2O6S B11539154 Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11539154.png)
Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with the following structural formula:
CH3OC6H3(OCH2CO2CH3)CO2CH3
- It contains a pyrimidine ring, a phenyl group, and multiple ether and ester functional groups.
- The compound’s systematic name is Methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Vorbereitungsmethoden
- One synthetic route involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with methyl bromoacetate in acetone using potassium carbonate as a base. The reaction proceeds at 65°C for 24 hours .
- Industrial production methods may vary, but this synthetic route provides a starting point.
Analyse Chemischer Reaktionen
- The compound can undergo various reactions:
Esterification: Formation of the ester group (methyl ester) during synthesis.
Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid.
Substitution: Replacing functional groups (e.g., halogens, alkyl groups) on the phenyl ring.
- Common reagents include potassium carbonate , methyl bromoacetate , and acetone .
- Major products include the desired compound and its intermediates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating reactivity, stereochemistry, and structure-activity relationships.
Biology: Studying its effects on cellular processes, enzyme inhibition, and metabolic pathways.
Medicine: Exploring potential pharmaceutical applications (e.g., antiviral, anticancer).
Industry: Developing new materials or catalysts based on its structure.
Wirkmechanismus
- The compound’s mechanism depends on its specific targets.
- It may interact with enzymes, receptors, or cellular components.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include:
Methyl 3-(4-(2-ethoxy-2-oxoethoxy)phenyl)acrylate: (CAS: 104796-24-9).
3-Hydroxy-4-methoxyphenylacetic acid: (CAS: 1131-94-8).
- Uniqueness lies in its complex structure and potential applications.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Eigenschaften
Molekularformel |
C17H20N2O6S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6S/c1-9-14(16(21)24-4)15(19-17(26)18-9)10-5-6-11(12(7-10)22-2)25-8-13(20)23-3/h5-7,15H,8H2,1-4H3,(H2,18,19,26) |
InChI-Schlüssel |
CCLHFHLJFMVVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11539072.png)

![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![N-(4-{[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11539090.png)
![3-[(2E)-2-benzylidene-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11539103.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11539111.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11539112.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11539114.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11539118.png)
![(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)

![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539130.png)
![(7E)-2-amino-7-(3-bromobenzylidene)-4-(3-bromophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11539132.png)
![3-{[(2-chlorophenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11539140.png)
